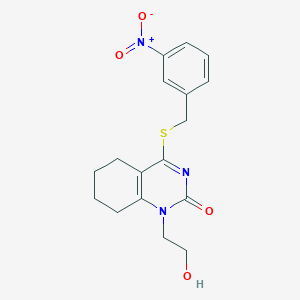
1-(2-hydroxyethyl)-4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-hydroxyethyl)-4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-hydroxyethyl)-4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic compound with a unique structural framework that suggests potential biological activities. This compound features a tetrahydroquinazolinone core, which is known for various pharmacological effects. The presence of the hydroxyl group and the nitrobenzyl thioether moiety enhances its lipophilicity and biological interactions, making it a candidate for further pharmacological studies.
- Molecular Formula : C₁₆H₁₇N₃O₄S
- Molecular Weight : 347.39 g/mol
- CAS Number : 942013-24-3
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial, anticancer, and anti-inflammatory properties. Below are detailed findings from recent research:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with electron-withdrawing groups like nitro groups have shown enhanced activity against various pathogens compared to those with electron-donating groups .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Notable Features |
|---|---|---|
| Nitrobenzyl derivatives | Antibacterial | Effective against Gram-positive bacteria |
| 3-Nitrophenyl-thiourea derivatives | Antifungal | Inhibition of fungal growth |
| Cyclopentapyrimidinone derivatives | Broad-spectrum | Effective against multiple pathogens |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Nitrobenzyl derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the disruption of tubulin polymerization and interference with signaling pathways associated with cell survival.
Case Study:
In a study involving several nitrobenzyl compounds, one derivative demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The study highlighted that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Anti-inflammatory Effects
Nitro-containing compounds have also been associated with anti-inflammatory activities. For example, certain nitrobenzyl derivatives have been shown to reduce inflammation markers in animal models by inhibiting pro-inflammatory cytokines and modulating immune responses .
The biological activities of this compound may be attributed to:
- Inhibition of Enzymatic Pathways : Compounds targeting specific enzymes involved in pathogen metabolism.
- Disruption of Cell Signaling : Interference with pathways that regulate cell growth and apoptosis.
- Enhanced Lipophilicity : Improved membrane penetration leading to increased bioavailability.
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)-4-[(3-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-9-8-19-15-7-2-1-6-14(15)16(18-17(19)22)25-11-12-4-3-5-13(10-12)20(23)24/h3-5,10,21H,1-2,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUSCADZPHXALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














